

Spectroscopic Profile of Cyclohexaneacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: Cyclohexaneacetic acid

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **Cyclohexaneacetic acid** (CAS No: 5292-21-7). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Cyclohexaneacetic acid**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~11.0 - 12.0	Singlet (broad)	1H, -COOH
~2.2	Doublet	2H, -CH ₂ -COOH
~1.7	Multiplet	1H, -CH-
~1.6	Multiplet	4H, Cyclohexyl
~1.2	Multiplet	4H, Cyclohexyl
~0.9	Multiplet	2H, Cyclohexyl

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and often appears as a broad singlet.[\[1\]](#)[\[2\]](#)

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~179	-COOH
~43	-CH ₂ -COOH
~37	-CH-
~33	Cyclohexyl CH ₂
~26	Cyclohexyl CH ₂
~25	Cyclohexyl CH ₂

Note: Carboxylic acid carbons typically absorb in the 165-185 ppm range in ^{13}C NMR spectra.
[\[1\]](#)[\[3\]](#)

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic Acid)
2925, 2850	Strong	C-H stretch (Aliphatic)
1710	Strong	C=O stretch (Carboxylic Acid Dimer)
1450	Medium	C-H bend
1290	Medium	C-O stretch
940	Medium, Broad	O-H bend

Note: The broad O-H stretch and the strong C=O stretch are characteristic of a carboxylic acid.
[\[1\]](#)[\[4\]](#) The C=O absorption for a dimeric carboxylic acid is typically observed around 1710 cm^{-1} .
[\[1\]](#)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
142	Moderate	$[M]^+$ (Molecular Ion)
99	Moderate	$[M - \text{COOH}]^+$
83	Strong	$[\text{C}_6\text{H}_{11}]^+$
60	Strong	$[\text{CH}_3\text{COOH}]^+$ (from McLafferty rearrangement)
55	Base Peak	$[\text{C}_4\text{H}_7]^+$

Note: In the mass spectra of short-chain carboxylic acids, prominent peaks can be observed due to the loss of the OH group (M-17) and the COOH group (M-45).^[5] The McLafferty rearrangement is also a common fragmentation pathway for carboxylic acids.^[6]

Experimental Protocols

The following are detailed, generalized methodologies for the key analytical techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **Cyclohexaneacetic acid**.

Materials:

- NMR Spectrometer (e.g., 300 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- **Cyclohexaneacetic acid** sample
- Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

- **Sample Preparation:** A small amount of the **Cyclohexaneacetic acid** sample is dissolved in a deuterated solvent within an NMR tube. The concentration is typically in the range of 5-25 mg/0.5 mL.
- **Instrument Setup:** The NMR spectrometer is set to the appropriate frequency for the desired nucleus (^1H or ^{13}C). The field is locked onto the deuterium signal of the solvent.
- **Data Acquisition:**
 - For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
- **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **Cyclohexaneacetic acid** by their characteristic vibrational frequencies.

Materials:

- FT-IR Spectrometer
- Sample holder (e.g., salt plates (NaCl or KBr), ATR crystal)
- **Cyclohexaneacetic acid** sample
- Solvent for cleaning (e.g., acetone, methylene chloride)

Procedure:

- **Sample Preparation (Thin Film Method):** A small amount of the solid sample is dissolved in a volatile solvent. A drop of this solution is placed on a salt plate, and the solvent is allowed to

evaporate, leaving a thin film of the compound.[7]

- **Background Spectrum:** A background spectrum of the empty sample holder (or the clean salt plate) is recorded. This is to subtract any signals from the instrument or atmosphere.
- **Sample Spectrum:** The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the interference pattern of the transmitted IR radiation, which is then Fourier transformed into an absorbance or transmittance spectrum.
- **Data Analysis:** The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **Cyclohexaneacetic acid**.

Materials:

- Gas Chromatograph coupled to a Mass Spectrometer
- GC column suitable for organic acid analysis
- Helium (or other inert carrier gas)
- **Cyclohexaneacetic acid** sample
- Solvent for sample dissolution (e.g., ethyl acetate)
- Derivatizing agent (optional, e.g., BSTFA for silylation)

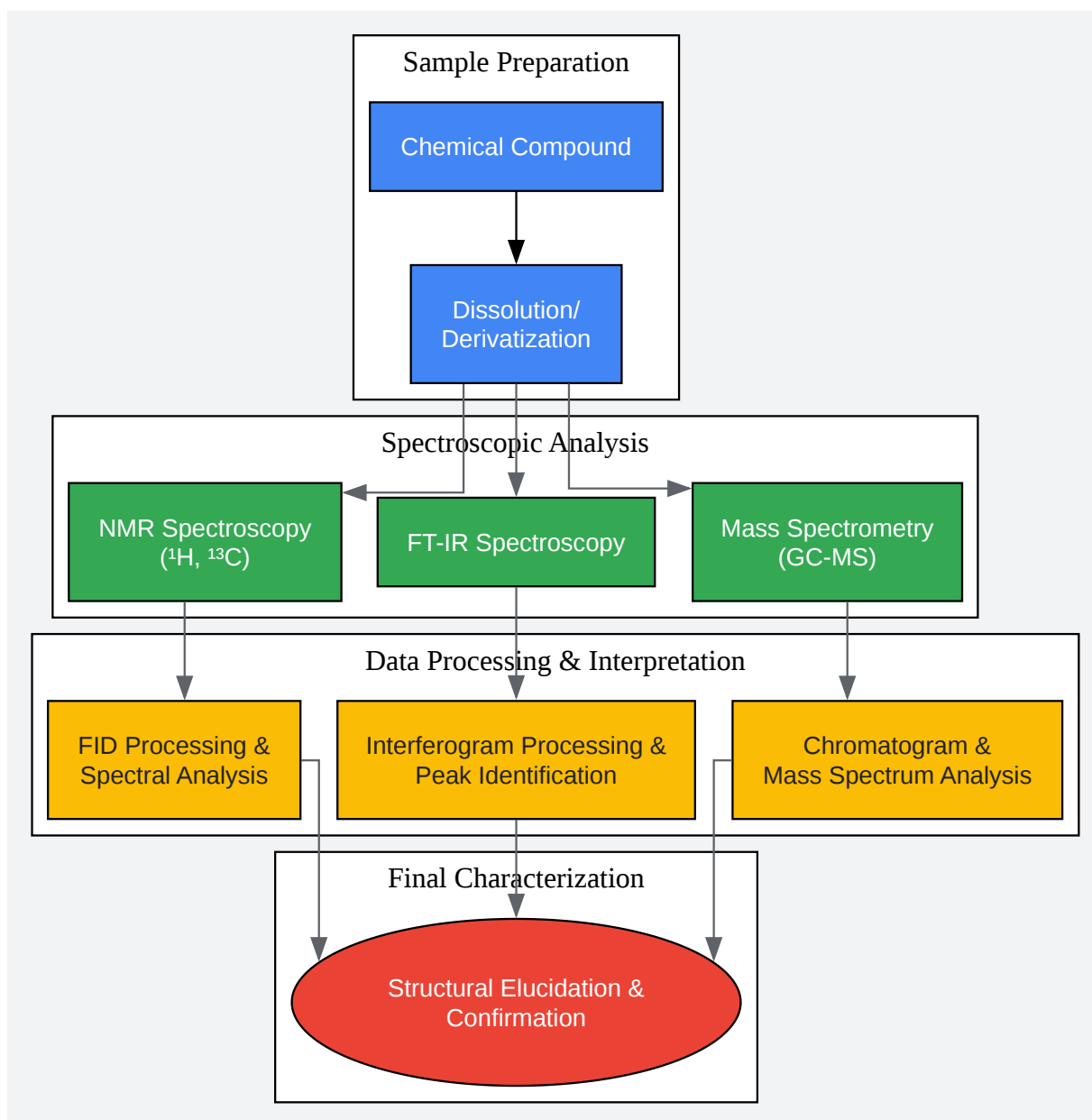
Procedure:

- **Sample Preparation:** The sample is dissolved in a suitable solvent. For carboxylic acids, derivatization to a more volatile ester or silyl ester is common to improve chromatographic performance.[8]

- **GC Separation:** A small volume of the sample solution is injected into the GC. The sample is vaporized and carried by the inert gas through the GC column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase.
- **MS Analysis:** As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (typically using Electron Ionization, EI), the molecules are bombarded with electrons, causing them to ionize and fragment. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z).
- **Data Acquisition and Analysis:** A mass spectrum is generated, showing the relative abundance of the different fragment ions. The molecular ion peak indicates the molecular weight of the compound, and the fragmentation pattern provides structural information.^[9]

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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